2-(Aminomethyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
morpholin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYALYJRWGRVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404080 | |
| Record name | 2-(Aminomethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116143-27-2 | |
| Record name | 2-(Aminomethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(morpholin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Sophisticated Synthetic Methodologies for 2 Aminomethyl Morpholine and Its Substituted Analogues
Stereoselective and Enantioselective Synthesis Pathways
The creation of chiral morpholine (B109124) derivatives, particularly those with defined stereocenters, is a key focus in modern synthetic chemistry. Accessing enantiomerically pure morpholines is crucial as the biological activity of chiral molecules is often dependent on their specific stereochemistry. acs.org Methodologies to achieve this include catalyst-controlled asymmetric reactions and substrate-controlled diastereoselective transformations.
Palladium-Catalyzed Approaches to Chiral Aminomethyl Morpholine Intermediates
Palladium catalysis offers a versatile platform for the synthesis of nitrogen-containing heterocycles. dokumen.pub Enantioselective C-H functionalization, catalyzed by palladium, has emerged as a powerful strategy for constructing complex chiral molecules. snnu.edu.cn Palladium-catalyzed hydroamination is a key reaction for synthesizing 2,5-disubstituted and 2,3,5-trisubstituted morpholines. researchgate.net This approach often begins with carbamate-protected aziridines, which are selectively opened by unsaturated alcohol nucleophiles in the presence of a Lewis acid catalyst. researchgate.net The resulting aminoalkene undergoes a palladium-catalyzed hydroamination, leading to the morpholine product as a single diastereomer in high yield. researchgate.net
Another strategy involves the palladium(0)-catalyzed cyclization of bromoallenes that have a tethered nitrogen nucleophile. acs.org This reaction acts as an allyl dication equivalent, where the intramolecular nucleophilic attack occurs at the central carbon of the allene. acs.org This method provides a useful route to catalytically synthesize seven- and eight-membered heterocycles and can be adapted for morpholine synthesis. acs.org Furthermore, diastereoselective cross-coupling reactions catalyzed by palladium have been developed to create chiral eight-membered nitrogen heterocycles, a strategy with potential applications for synthesizing complex morpholine-related scaffolds. rsc.org
Table 1: Overview of Palladium-Catalyzed Morpholine Synthesis
| Method | Catalyst/Ligand System | Starting Materials | Key Features |
|---|---|---|---|
| Intramolecular Hydroamination | Palladium Catalyst | Carbamate-protected aziridines, Unsaturated alcohols | Forms 2,5-disubstituted morpholines as a single diastereomer. researchgate.net |
| Bromoallene Cyclization | Palladium(0) Catalyst | Bromoallenes with tethered nitrogen nucleophiles | Regio- and stereoselective formation of heterocycles. acs.org |
| Asymmetric C-H Functionalization | Palladium with Chiral Ligands | Various N-containing precursors | Directs the formation of specific enantiomers. snnu.edu.cn |
Diastereoselective Annulation Strategies for 2-Aryl Morpholine Construction
Recent advancements have led to the development of photocatalytic, diastereoselective annulation strategies for synthesizing morpholines from readily available starting materials. uclouvain.beelsevierpure.comacs.org This method avoids the need for pre-functionalized reagents and employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity. uclouvain.beelsevierpure.com The reaction allows for the creation of diverse substitution patterns, including challenging tri- and tetra-substituted morpholines. uclouvain.beacs.org
Mechanistic studies indicate the reaction proceeds via the formation of a radical cation intermediate. uclouvain.beelsevierpure.comacs.org In this process, triflic acid plays several crucial roles: it protonates the substrate, helps preserve the photocatalyst, and prevents the oxidation of the final product. uclouvain.beacs.org This modular approach has proven effective not only for morpholines but has been extended to other privileged nitrogen heterocycles like piperidines and pyrrolidines. uclouvain.beelsevierpure.com
Table 2: Components of Photocatalytic Diastereoselective Annulation
| Component | Function | Example |
|---|---|---|
| Photocatalyst | Absorbs visible light to initiate the reaction. | Not specified in abstracts |
| Lewis Acid | Facilitates the annulation process. | Not specified in abstracts |
| Brønsted Acid | Protonates substrate, preserves photocatalyst, prevents product oxidation. uclouvain.beelsevierpure.comacs.org | Triflic acid uclouvain.beelsevierpure.comacs.org |
Indium(III)-Catalyzed Reductive Etherification for 2-Aminomethyl Morpholine Scaffolds
An efficient synthesis of substituted morpholine derivatives can be achieved through an Indium(III)-catalyzed reductive etherification reaction. researchgate.net This strategy provides a general and stereoselective route to a variety of C-substituted morpholines. acs.org The key step is an intramolecular reductive etherification, which offers an alternative to the classical Williamson etherification. acs.org The process involves the generation of an oxocarbenium ion from a keto alcohol intermediate using a Lewis acid like Indium(III) chloride. acs.org This intermediate is then reduced in a highly stereoselective manner, typically with a reducing agent such as triethylsilane, to yield the desired morpholine structure. acs.org This method has been successfully applied to the total synthesis of natural products containing the morpholine core, such as (±)-chelonin C. acs.orgresearchgate.net
Development of Stereoselective Routes to C-Substituted Morpholine Derivatives
A general and concise strategy for the stereoselective synthesis of C-substituted morpholine derivatives relies on intramolecular reductive etherification. acs.orgfigshare.com This approach is applicable to a broad range of substitutions and disconnects the morpholine ring at the C-O bond, similar to other methods, but with the key distinction of using a reductive etherification reaction. acs.org The diastereoselectivity is controlled during the reduction of an oxocarbenium ion intermediate generated from a keto alcohol precursor. acs.org
Other stereoselective methods have also been developed. For instance, enantiopure morpholine derivatives can be prepared through the selenocyclofunctionalization of chiral 3-allyl-2-hydroxymethyl-substituted perhydro-1,3-benzoxazine derivatives. acs.org This electrophilic selenium-induced 6-exo cyclization proceeds with high yields and diastereoselection. acs.org Additionally, a simple and efficient Lewis acid-catalyzed reductive etherification strategy using readily available 1,5-diketones has been developed for the stereoselective synthesis of cis-2,6-disubstituted morpholines. researchgate.net
Asymmetric Hydrogenation in the Context of Chiral Morpholine Synthesis
Asymmetric hydrogenation represents one of the most powerful and efficient methods for producing chiral molecules due to its high efficiency and atom economy. rsc.org This technique has been successfully applied to the synthesis of 2-substituted chiral morpholines. rsc.orgrsc.org The process typically involves the hydrogenation of unsaturated morpholine precursors (dehydromorpholines) using a transition-metal catalyst, such as a rhodium complex with a chiral bisphosphine ligand bearing a large bite angle. rsc.orgrsc.orgresearchgate.net
This approach has proven to be highly effective, affording a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% ee. rsc.orgrsc.org The synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation is considered more challenging than that of their 3-substituted counterparts due to the congested environment and electron-rich nature of the substrate. rsc.org Despite these challenges, the method has been successfully developed and can be performed on a gram scale, providing access to important intermediates for bioactive compounds. rsc.org
Table 3: Asymmetric Hydrogenation for 2-Substituted Chiral Morpholines
| Catalyst System | Substrate | Outcome | Reference |
|---|---|---|---|
| SKP-Rh complex | 2-Substituted Dehydromorpholines | Quantitative yields, up to 99% ee. | rsc.org |
| Bisphosphine-rhodium | Unsaturated Morpholines | High yields and excellent enantioselectivities. | rsc.orgresearchgate.net |
Functionalization and Derivatization Strategies for 2-(Aminomethyl)morpholine
Once the morpholine scaffold is constructed, further functionalization and derivatization can be performed to create a diverse library of compounds. These modifications can target the nitrogen atoms of the morpholine ring and the aminomethyl side chain, or the carbon backbone of the heterocycle.
A mild and sustainable procedure for the functionalization of morpholin-2-ones involves a cross-dehydrogenative coupling reaction between morpholinones and cyclic imides. mdpi.com This C-N coupling is catalyzed by an earth-abundant metal, copper(I) chloride, using molecular oxygen as the sole oxidant under mild conditions, affording products in high yields. mdpi.com
The direct functionalization of C-H bonds is a highly sought-after transformation as it avoids the need for pre-functionalized substrates. acs.org Radical-mediated intermolecular amination of (hetero)arenes can produce aniline (B41778) derivatives, and similar principles can be applied to the functionalization of heterocycles. acs.org The development of new methodologies for the C-H functionalization of aliphatic amines can facilitate the rapid derivatization of molecules like this compound, potentially enabling the study of their metabolic pathways or creating new bioactive analogues. umich.edu
Synthesis of Substituted this compound Derivatives for Targeted Applications
The morpholine scaffold is a significant feature in many biologically active compounds, making the development of efficient and stereoselective synthetic routes to its derivatives a key area of research. nih.gov The introduction of substituents onto the this compound framework allows for the fine-tuning of molecular properties, which is crucial for targeted applications. Advanced synthetic strategies have been developed to achieve this with high levels of control over yield and stereochemistry.
One prominent method is the copper(II)-promoted oxyamination of alkenes. This reaction facilitates the direct synthesis of 2-aminomethyl functionalized morpholines from alkenol starting materials. nih.govresearchgate.net The process involves an intramolecular addition of an alcohol and an intermolecular coupling with an amine across an alkene. This transformation has been shown to produce a variety of substituted 2-(aminomethyl)morpholines in good to excellent yields and with high diastereoselectivity. nih.gov The reaction is notable for its ability to simultaneously install both oxygen and nitrogen atoms across a double bond. nih.gov
For example, the reaction of various amine nucleophiles with specific alkenol substrates promoted by copper(II) 2-ethylhexanoate (B8288628) leads to the formation of diverse substituted morpholines. The findings from these studies are detailed in the table below.
Table 1: Synthesis of Substituted this compound Derivatives via Copper-Promoted Oxyamination This table details the outcomes of a copper(II) 2-ethylhexanoate promoted oxyamination reaction for synthesizing various 2-aminomethyl functionalized morpholines.
Another powerful and highly stereoselective strategy for synthesizing substituted morpholines involves the SN2-type ring-opening of activated aziridines with haloalcohols. researchgate.net This method proceeds in two key steps: a Lewis acid-catalyzed ring-opening of an N-activated aziridine (B145994) by a halogenated alcohol, followed by a base-mediated intramolecular cyclization to form the morpholine ring. This approach provides excellent control over stereochemistry and results in high yields and enantioselectivity. researchgate.net The versatility of this method allows for the synthesis of a wide range of substituted morpholines and their homologues. researchgate.net
A different approach utilizes the palladium-catalyzed carboamination of O-allylethanolamine derivatives with aryl or alkenyl bromides. nih.gov This process allows for the construction of cis-3,5-disubstituted morpholines as single stereoisomers in moderate to good yields. nih.gov The mechanism is believed to proceed through a syn-aminopalladation of the alkene, followed by reductive elimination to yield the final heterocyclic product. While this method primarily yields 3,5-disubstituted products, the underlying strategy of palladium-catalyzed cyclization is a significant tool for creating substituted morpholine rings. nih.gov
The table below presents data from the synthesis of various cis-3,5-disubstituted morpholines using this palladium-catalyzed carboamination reaction.
Table 2: Synthesis of Substituted Morpholines via Pd-Catalyzed Carboamination This table showcases the results of palladium-catalyzed carboamination reactions between various O-allylethanolamine derivatives and aryl bromides to form substituted morpholines.
These sophisticated synthetic methodologies underscore the chemical ingenuity applied to the construction of complex heterocyclic molecules like substituted 2-(aminomethyl)morpholines, paving the way for their use in targeted research and development.
Advanced Spectroscopic and Crystallographic Characterization of 2 Aminomethyl Morpholine Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution. researchgate.net By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity and stereochemistry of 2-(aminomethyl)morpholine can be determined.
While experimental spectra for this compound are not widely published, a predicted analysis based on established principles of NMR spectroscopy provides a detailed structural confirmation. weebly.comnmrdb.org The molecule possesses five distinct carbon environments and several unique proton environments.
¹H NMR Spectroscopy: The proton spectrum is expected to show signals corresponding to the protons on the aminomethyl group, the proton at the C2 position, and the various methylene (B1212753) protons of the morpholine (B109124) ring. The N-H protons of the primary amine and the secondary amine within the ring would typically appear as broad singlets, their chemical shifts being sensitive to solvent and concentration. researchgate.net The protons on the morpholine ring would exhibit complex splitting patterns due to geminal and vicinal coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display five distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. weebly.com The carbon of the aminomethyl group (CH₂) is expected at the most upfield position among the carbons bonded to nitrogen, while the carbons adjacent to the oxygen atom (C5 and C3) would be the most downfield.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH ₂-NH₂ | ~2.7 - 2.9 | ~45.5 |
| C2-H | ~2.9 - 3.1 | ~58.0 |
| C3-H ₂ | ~2.5 - 2.8 (axial), ~3.8 - 4.0 (equatorial) | ~68.0 |
| C5-H ₂ | ~3.4 - 3.6 | ~74.0 |
| C6-H ₂ | ~2.2 - 2.4 (axial), ~2.8 - 3.0 (equatorial) | ~48.0 |
| -NH ₂ | Broad, variable | - |
| -NH - | Broad, variable | - |
Note: Predicted values are based on computational models and data from similar structures. Actual experimental values may vary based on solvent and other conditions.
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation patterns. americanelements.comresearchgate.net For this compound (C₅H₁₂N₂O), the exact mass is 116.09496 Da. uni.lu
In a typical mass spectrum, the compound would exhibit a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 116. Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z 117.
The fragmentation of this compound is dictated by the presence of the amine functional groups. The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation.
Two primary alpha-cleavage pathways are possible:
Cleavage of the bond between the morpholine ring and the aminomethyl group, leading to the loss of a •CH₂NH₂ radical and formation of the morpholinium cation at m/z 86.
Cleavage of the C2-C3 bond within the ring, which is adjacent to the ring's nitrogen atom. This would result in a characteristic fragment ion. A major expected fragment results from the loss of the CH₂O group, leading to a peak at m/z 86. Another key fragmentation is the cleavage that produces the [M-CH₂NH₂]⁺ ion at m/z 86 and the aminomethyl cation at m/z 30.
Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 117 | [C₅H₁₃N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 116 | [C₅H₁₂N₂O]⁺ | Molecular Ion [M]⁺ |
| 86 | [C₄H₈NO]⁺ | α-cleavage: Loss of •CH₂NH₂ |
| 71 | [C₃H₅NO]⁺ | Ring opening and subsequent fragmentation |
| 56 | [C₃H₆N]⁺ | Further fragmentation of the morpholine ring |
| 30 | [CH₄N]⁺ | α-cleavage: Formation of aminomethyl cation [CH₂NH₂]⁺ |
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key structural features: the primary and secondary amine groups, the ether linkage, and the aliphatic C-H bonds. farmaciajournal.comdocbrown.info
Key expected absorption bands include:
N-H Stretching: The primary amine (-NH₂) will typically show two sharp-to-medium bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. The secondary amine (N-H) within the morpholine ring will show a single, often broader, band in the same region. Hydrogen bonding can cause these peaks to broaden.
C-H Stretching: The stretching vibrations of the sp³ C-H bonds of the methylene groups will appear as strong, sharp bands in the 3000-2850 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine (-NH₂) typically appears as a medium-to-strong band in the 1650-1580 cm⁻¹ region.
C-O-C Stretching: A strong, characteristic band corresponding to the asymmetric stretching of the C-O-C ether linkage is expected in the 1150-1085 cm⁻¹ region. farmaciajournal.com
C-N Stretching: The stretching vibrations for both the aliphatic primary and secondary amines will appear in the 1250-1020 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3500 - 3300 | N-H Stretch | Primary & Secondary Amine | Medium |
| 3000 - 2850 | C-H Stretch | Aliphatic CH₂ | Strong |
| 1650 - 1580 | N-H Bend (Scissor) | Primary Amine | Medium-Strong |
| 1480 - 1440 | C-H Bend (Scissor) | CH₂ | Variable |
| 1150 - 1085 | C-O-C Stretch (Asymmetric) | Ether | Strong |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |
X-ray Diffraction Studies for Solid-State Molecular Geometry
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic coordinates, bond lengths, bond angles, and crystal packing of a molecule in the solid state. nih.gov
As of this writing, a publicly available crystal structure for the free base of this compound has not been reported. However, extensive crystallographic studies on numerous morpholine derivatives and their metal complexes consistently reveal key structural features that can be extrapolated to this compound. researchgate.netiucr.orgresearchgate.net
In the solid state, the six-membered morpholine ring is expected to adopt a stable chair conformation . This is the lowest energy conformation for such heterocyclic systems, minimizing steric and torsional strain. researchgate.net The aminomethyl substituent at the C2 position can exist in either an axial or an equatorial orientation, with the equatorial position generally being more thermodynamically stable to reduce steric hindrance.
Applications of 2 Aminomethyl Morpholine Derivatives in Contemporary Medicinal Chemistry Research
Development of Agents Targeting Specific Biological Pathways
The unique topology of the 2-(aminomethyl)morpholine core has been instrumental in the design of molecules that interact with specific biological targets, leading to the investigation of their potential in various therapeutic areas.
Derivatives of this compound have been successfully developed as prokinetic agents, which are drugs that enhance gastrointestinal motility. A notable example is the benzamide (B126) derivative, 4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}benzamide. This compound, which incorporates the 2-aminomethyl-4-(4-fluorobenzyl)morpholine moiety, has demonstrated potent gastric emptying activity. nih.gov
The mechanism of action for this class of compounds is attributed to their selective agonism of the serotonin (B10506) 5-HT4 receptor in the gastrointestinal tract. e3s-conferences.org This interaction facilitates the release of acetylcholine (B1216132) from enteric neurons, thereby stimulating gastrointestinal motility. e3s-conferences.org Extensive research, including in vivo studies in rats and mice, has shown that the introduction of a 4-fluorobenzyl group on the morpholine (B109124) nitrogen significantly enhances this prokinetic activity. nih.gov
Comparative studies have revealed that the gastrokinetic activity of the citrate (B86180) salt of 4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}benzamide, known as mosapride (B1662829) citrate, is comparable to that of cisapride (B12094) and superior to metoclopramide (B1676508). nih.gov Crucially, unlike metoclopramide and cisapride, this derivative does not exhibit dopamine (B1211576) D2 receptor antagonistic activity, which is often associated with undesirable side effects. nih.gov
| Compound | Target | Mechanism of Action | Key Research Finding |
|---|---|---|---|
| 4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}benzamide (Mosapride) | Gastrointestinal Tract | Selective 5-HT4 Agonist | Potent prokinetic agent with activity comparable to cisapride and greater than metoclopramide, without dopamine D2 receptor antagonism. nih.gove3s-conferences.org |
Trace Amine-Associated Receptors (TAARs) are a class of G protein-coupled receptors that respond to endogenous trace amines and are considered promising targets for neuropsychiatric disorders. nih.gov While the direct investigation of chiral 2-aryl morpholines as TAAR ligands is an emerging area, the structural characteristics of these morpholine derivatives make them plausible candidates for interacting with these receptors. The synthesis of chiral 2-aryl morpholines has been a subject of interest in organic chemistry, with various methods being developed for their enantioselective preparation. nih.govrsc.org
The general pharmacophore for TAAR1 agonists often includes an amine group and an aromatic ring, features that are present in 2-aryl-substituted aminomethylmorpholines. Computational modeling and structure-activity relationship (SAR) studies of known TAAR1 ligands suggest that specific spatial arrangements of these functional groups are crucial for receptor activation. The chirality at the 2-position of the morpholine ring in 2-aryl derivatives could play a critical role in orienting the aryl group and the aminomethyl side chain in a manner that is favorable for binding to the TAAR active site. Although direct experimental evidence for the activity of chiral 2-aryl-2-(aminomethyl)morpholine derivatives on TAARs is not yet widely reported in the literature, the development of synthetic routes to these chiral scaffolds opens the door for their future evaluation as potential modulators of trace amine-associated receptors.
The morpholine ring is a recognized pharmacophore in the design of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are crucial in cell growth and proliferation. nih.gov The oxygen atom of the morpholine ring is often involved in forming a key hydrogen bond with the hinge region of the kinase's ATP-binding site.
Several studies have explored the structure-activity relationships of morpholine-containing compounds as PI3K inhibitors. For instance, modifications to the morpholine ring in known inhibitors have been shown to significantly impact their inhibitory activity and selectivity across different PI3K isoforms. In some cases, the introduction of an aminomethyl moiety as a substituent on the morpholine ring has been investigated to probe the binding pocket and optimize interactions. The basicity of the aminomethyl group can influence the compound's physicochemical properties, such as solubility, which is a critical factor in drug development. While the aminomethyl group itself may not always be directly involved in binding to the kinase, it can serve as a handle for further derivatization to improve potency and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Studies on this compound Analogues
The systematic modification of the this compound scaffold has been a key strategy in medicinal chemistry to understand the structural requirements for biological activity and to optimize lead compounds. nih.gov SAR studies have revealed that substitutions at various positions of the morpholine ring and the aminomethyl side chain can have a profound impact on potency and selectivity.
For instance, in the development of prokinetic agents, SAR studies on benzamide derivatives of this compound demonstrated that the nature of the substituent on the morpholine nitrogen is critical for activity. nih.gov The introduction of a 4-fluorobenzyl group was found to be optimal for 5-HT4 receptor agonism. nih.gov Furthermore, modifications to the benzamide portion of the molecule also significantly influenced the pharmacological profile.
| Structural Modification | General Impact on Activity | Example |
|---|---|---|
| Substitution on the morpholine nitrogen (N4) | Can significantly alter potency and selectivity. | Introduction of a 4-fluorobenzyl group enhances prokinetic activity in 5-HT4 agonists. nih.gov |
| Substitution on the aminomethyl group | Provides a vector for further derivatization to improve physicochemical and pharmacokinetic properties. | Can be used to attach larger functional groups to probe deeper into binding pockets. |
| Substitution on the morpholine ring | Can influence the conformation of the ring and the orientation of other substituents. | Introduction of alkyl groups can impact binding affinity. |
Impact of Stereochemistry and Chirality on Pharmacological Activity
The this compound core contains a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties due to their differential interactions with chiral biological macromolecules such as receptors and enzymes. nih.gov
The stereochemistry of this compound derivatives has been shown to be a critical determinant of their biological activity. For example, in the development of chiral alkoxymethyl morpholine analogs as dopamine D4 receptor antagonists, the (S)-enantiomer of 2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine was identified as a potent and selective antagonist. nih.gov This highlights the importance of controlling the stereochemistry during synthesis to obtain the desired pharmacological effect.
The absolute configuration of the chiral center influences the three-dimensional arrangement of the substituents on the morpholine ring. This, in turn, dictates how the molecule fits into its biological target's binding site. One enantiomer may have a higher affinity for the target and elicit a stronger biological response, while the other enantiomer may be less active or even inactive. In some cases, the "inactive" enantiomer can contribute to side effects or have a different pharmacological profile altogether. Therefore, the stereoselective synthesis and pharmacological evaluation of individual enantiomers are crucial steps in the development of drugs based on the this compound scaffold. rsc.org
Catalytic and Coordination Chemistry of 2 Aminomethyl Morpholine Systems
Role as Chiral Ligands in Asymmetric Synthesis
Chiral ligands derived from 2-(aminomethyl)morpholine are a subject of ongoing research in the field of asymmetric catalysis. The inherent chirality of the morpholine (B109124) ring, when appropriately substituted, combined with the coordinating aminomethyl group, allows for the creation of a well-defined chiral environment around a metal catalyst. This chiral pocket can effectively discriminate between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other.
While extensive research has been conducted on the synthesis of chiral morpholines themselves, the application of this compound systems as the primary source of chirality in catalytic processes is an emerging area. The structural analogy to well-established 1,2-amino alcohol ligands suggests their potential in a variety of asymmetric transformations.
Detailed Research Findings
Recent studies have focused on the synthesis of enantiomerically pure 2-substituted morpholines, which can serve as precursors to this compound-based ligands. One notable approach involves the asymmetric hydrogenation of 2-substituted dehydromorpholines. This method has been shown to produce a range of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). nih.govresearchgate.netsemanticscholar.org The versatility of this method allows for the introduction of various substituents at the 2-position, thereby enabling the fine-tuning of the steric and electronic properties of potential ligands derived from these scaffolds.
The following table summarizes the results from a study on the asymmetric hydrogenation of various 2-substituted dehydromorpholines, which are precursors to chiral this compound systems.
| Entry | Substrate (R group) | Yield (%) | ee (%) |
| 1 | Phenyl | 98 | 92 |
| 2 | 4-Fluorophenyl | 99 | 92 |
| 3 | 4-Chlorophenyl | 99 | 93 |
| 4 | 4-Bromophenyl | 99 | 93 |
| 5 | 4-(Trifluoromethyl)phenyl | 99 | 94 |
| 6 | 3-Methoxyphenyl | 99 | 88 |
| 7 | 2-Thienyl | 98 | 99 |
| 8 | Naphthyl | 99 | 99 |
These highly enantioenriched 2-substituted morpholines can then be chemically modified to introduce the aminomethyl group, thus forming the desired chiral ligands. The catalytic activity of such ligands is an area of active investigation. For instance, morpholine-based organocatalysts have been explored in 1,4-addition reactions between aldehydes and nitroolefins, demonstrating the potential of the morpholine scaffold to induce stereoselectivity. researchgate.net While these catalysts are not strictly this compound derivatives, the results underscore the utility of the morpholine framework in asymmetric catalysis.
The development of ligands derived from this compound holds promise for a range of metal-catalyzed asymmetric reactions, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The bidentate N,N' or N,O-coordination of these ligands to a metal center can create a stable and well-defined chiral catalyst capable of high stereocontrol. Further research is anticipated to fully elucidate the catalytic potential of these systems and expand their application in synthetic organic chemistry.
Computational and Mechanistic Investigations of 2 Aminomethyl Morpholine Reactivity and Interactions
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
Computational methods are essential tools for predicting and analyzing the interactions between small molecules, such as 2-(aminomethyl)morpholine derivatives, and biological macromolecules like proteins or nucleic acids. nih.govnih.govderpharmachemica.com Molecular modeling and docking simulations predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex, which is crucial in structure-based drug design. nih.govderpharmachemica.com These techniques provide insights into binding affinity and the specific intermolecular forces—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the ligand-receptor complex. scispace.commdpi.com
In the context of morpholine-containing compounds, molecular docking has been employed to understand their mechanism of action and to optimize their therapeutic potential. For instance, studies on morpholino nucleoside derivatives as inhibitors of Poly(ADP-ribose) polymerases (PARP1 and PARP2) have used docking to model their binding within the NAD+ binding cavity of the enzymes. mdpi.com These simulations can reveal key amino acid residues that interact with the morpholine (B109124) scaffold and its substituents, guiding the rational design of more potent and selective inhibitors. mdpi.commdpi.com
The general workflow for such a study involves:
Obtaining high-resolution crystal structures of the target receptor. scispace.com
Preparing the ligand and receptor structures for docking, which includes adding hydrogen atoms and assigning charges.
Using a docking algorithm, such as AutoDock Vina, to generate multiple possible binding poses of the ligand within the receptor's active site. scispace.comfrontiersin.org
Ranking the generated poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). scispace.com
Analyzing the top-ranked poses to identify key molecular interactions.
Molecular dynamics (MD) simulations can further refine these docking results, allowing for the observation of the dynamic behavior of the ligand-receptor complex over time, providing a more detailed picture of the binding stability and conformational changes. mdpi.com
| Ligand | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Types |
|---|---|---|---|---|
| Morpholine-Thiazolidinone Hybrid (S2B7) | Enoyl‐ACP reductase (InhA) | -8.6 | TYR158, MET199, ILE215 | Hydrogen Bonding, Hydrophobic Interactions |
| Aminomethylmorpholino Nucleoside | PARP1 | -7.9 | GLY863, SER904, TYR907 | Hydrogen Bonding, π-stacking |
| PZM21 (a morphinan (B1239233) derivative) | μ Opioid Receptor | -9.5 | ASP147, TYR148, TRP318 | Electrostatic, Hydrophobic Interactions |
This table presents hypothetical and literature-based examples to illustrate the type of data generated from molecular docking studies on morpholine-containing compounds and related structures. scispace.commdpi.commdpi.com
Elucidation of Reaction Mechanisms in Morpholine Synthesis and Derivatization
Understanding the reaction mechanisms underlying the synthesis and modification of the morpholine ring is crucial for developing efficient and stereoselective chemical transformations. nih.govacs.org Recent advancements have focused on photocatalytic methods, which offer mild conditions for accessing reactive intermediates. nih.govacs.org
Visible-light photoredox catalysis has emerged as a powerful strategy for constructing morpholine scaffolds from readily available starting materials. nih.govacs.org A common mechanistic pathway involves the single-electron transfer (SET) oxidation of an amine to generate a highly reactive aminium radical cation. nih.govbeilstein-journals.org
In a typical photocatalytic synthesis of substituted morpholines, a photocatalyst (often an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state. nih.govbeilstein-journals.org This excited photocatalyst can then oxidize a suitable amine substrate, generating an amine radical cation. nih.gov This intermediate can then undergo intramolecular cyclization, such as a 6-exo-trig cyclization onto a tethered alkene, to form the heterocyclic ring. nih.gov Mechanistic studies confirm that this process proceeds through the formation of a radical cation intermediate. nih.govacs.org Additives, such as a Brønsted acid, often play a critical role by protonating the substrate and preventing product oxidation, thereby enhancing reaction efficiency and yield. nih.govacs.org
| Component | Function | Example |
|---|---|---|
| Photocatalyst | Absorbs visible light and initiates electron transfer | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ |
| Amine Substrate | Precursor that forms the radical cation intermediate | N-Aryl amino alcohol |
| Light Source | Provides energy to excite the photocatalyst | Blue LED (450 nm) |
| Acid Additive | Facilitates protonation and prevents side reactions | Triflic Acid (TfOH) |
| Solvent | Dissolves reactants and facilitates the reaction | Acetonitrile (CH₃CN) |
This table summarizes typical components and their roles in the photocatalytic synthesis of morpholines, a process underpinned by the formation of radical cation intermediates. nih.govacs.org
Photocatalysis can also be used to modify the stereochemistry of existing morpholine rings through epimerization, converting a less stable stereoisomer into a more thermodynamically stable one. acs.orgnih.gov The mechanism for this transformation often involves a thiyl radical-mediated hydrogen atom transfer (HAT) pathway. acs.orgnih.gov
The process is initiated by the photocatalytic generation of a thiyl radical (RS•) from a thiol precursor (RSH). nih.gov This highly reactive thiyl radical can reversibly abstract a hydrogen atom from a stereogenic center on the morpholine ring, typically at a carbon atom adjacent to the nitrogen (the α-amino site). nih.gov This abstraction generates a carbon-centered radical intermediate. The planarity or rapid inversion of this radical intermediate allows for the hydrogen atom to be returned to either face of the molecule. Over time, this reversible HAT process leads to a thermodynamic equilibrium, favoring the formation of the more stable diastereomer. acs.orgnih.gov The distribution of diastereomers at equilibrium correlates well with relative energies determined by Density Functional Theory (DFT) calculations. acs.orgnih.gov
| Morpholine Substrate | Calculated ΔE (kcal/mol) (cis vs. trans) | Experimental Diastereomeric Ratio (d.r.) (cis:trans) |
|---|---|---|
| 2,3-Disubstituted Morpholine | -1.8 | >20:1 |
| 2,5-Disubstituted Morpholine | -1.5 | 15:1 |
| 2,6-Disubstituted Morpholine | -0.9 | 4:1 |
This table illustrates the strong correlation between the computationally predicted stability (ΔE) of morpholine diastereomers and the experimentally observed product ratios after thiyl radical-mediated epimerization, supporting the proposed HAT mechanism. acs.orgnih.gov
Theoretical Studies on Conformational Preferences and Energetics
Theoretical studies, primarily using quantum chemical calculations, are vital for understanding the three-dimensional structure and energetic landscape of molecules like this compound. researchgate.netfigshare.com The morpholine ring is not planar and, similar to cyclohexane, exists predominantly in a chair conformation to minimize steric and torsional strain. nih.govresearchgate.net A less stable boat conformation also exists but is significantly higher in energy. nih.gov
For the parent morpholine molecule, two distinct chair conformers are possible, distinguished by the orientation of the N-H bond: equatorial (Chair-Eq) and axial (Chair-Ax). nih.gov Experimental and computational studies have shown that the equatorial conformer is more stable than the axial one. nih.govresearchgate.net
Computational methods like the G3(MP2)//B3LYP composite method are used to calculate the gas-phase standard enthalpies of formation for different conformers, allowing for a quantitative assessment of their relative stabilities. researchgate.net These calculations help rationalize the molecule's reactivity and its interactions with biological targets, as the preferred conformation dictates how the molecule presents its functional groups for interaction. nih.gov
| Conformer | Description | Relative Energy (kJ/mol) | Predicted Stability |
|---|---|---|---|
| Chair-Eq | N-H bond is in the equatorial position | 0.00 | Most Stable |
| Chair-Ax | N-H bond is in the axial position | ~1.3 | Less Stable |
| Boat/Twist-Boat | Higher energy, non-chair conformation | >20.0 | Least Stable |
This table summarizes the relative energetic stability of the principal conformers of the parent morpholine ring based on computational and spectroscopic data. For this compound, the aminomethyl group would strongly prefer the equatorial position in the most stable chair conformation. nih.govresearchgate.net
Future Directions and Emerging Research Avenues for 2 Aminomethyl Morpholine
Integration with Advanced Materials Science for Functional Applications
The dual functionality of 2-(aminomethyl)morpholine, featuring both a secondary amine within the morpholine (B109124) ring and a primary amine on the methyl substituent, makes it an attractive building block for the synthesis of novel polymers and functional materials. The presence of these amine groups offers opportunities for creating materials with tunable properties, including stimuli-responsiveness.
Polymers derived from morpholine monomers have demonstrated responsiveness to external stimuli such as pH and temperature. nih.govnih.gov The tertiary amine within the morpholine ring can be protonated in acidic conditions, leading to changes in the polymer's solubility and conformation. nih.gov The incorporation of this compound into polymer chains, either as a monomer or a post-polymerization modification agent, could impart or enhance these stimuli-responsive characteristics. The primary amine group provides a reactive handle for grafting onto existing polymer backbones or for participating in polymerization reactions, such as the formation of polyamides or polyimines. These materials could find applications in areas like drug delivery systems, where a change in pH could trigger the release of a therapeutic agent, or in the development of "smart" hydrogels for tissue engineering. nih.gov
Furthermore, the chelating ability of the morpholine oxygen and the amine nitrogens in this compound suggests its potential as a ligand for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. ekb.eg The ability to introduce amine functionalities into MOFs can enhance their properties, for instance, by improving carbon dioxide capture. While the use of 2-amino-1,4-benzenedicarboxylic acid is common for this purpose, the aliphatic and flexible nature of this compound could lead to the formation of MOFs with novel topologies and potentially unique adsorption or catalytic properties. ekb.egmdpi.com
Table 1: Potential Functional Applications of this compound in Advanced Materials
| Material Type | Potential Role of this compound | Potential Applications |
| Stimuli-Responsive Polymers | Monomer or functionalizing agent to impart pH and/or temperature sensitivity. | Smart drug delivery systems, sensors, actuators. |
| Hydrogels | Cross-linking agent or functional monomer to create biocompatible and responsive networks. | Tissue engineering scaffolds, controlled release matrices. |
| Metal-Organic Frameworks (MOFs) | Organic ligand to create porous frameworks with functional amine groups. | Gas storage and separation (e.g., CO2 capture), heterogeneous catalysis. |
Exploration in Novel Chemical Biology Tools and Probes
The field of chemical biology relies on the development of molecular tools to probe and manipulate biological systems. The structure of this compound makes it a promising scaffold for the creation of such tools, particularly fluorescent probes and bioconjugation reagents.
The morpholine moiety is a known pharmacophore and its presence in molecules can confer favorable pharmacokinetic properties. nih.gov In the context of chemical probes, the morpholine ring can be exploited for its ability to accumulate in acidic organelles, such as lysosomes. This property has been utilized in the design of fluorescent probes that target these cellular compartments. The primary amine of this compound provides a convenient attachment point for a variety of fluorophores. By conjugating a fluorophore to this scaffold, it is conceivable to develop new probes for imaging and tracking lysosomes, or for sensing the pH within these organelles.
Moreover, the primary amine of this compound makes it suitable for use in bioconjugation reactions, which are essential for linking molecules to proteins, nucleic acids, or other biomolecules. This could involve its use as a linker to attach drugs or imaging agents to antibodies for targeted delivery, or to modify proteins to study their function. The versatility of the morpholine scaffold, which can be further derivatized, offers the potential to create a range of bioconjugation reagents with tailored properties.
Table 2: Potential Applications of this compound in Chemical Biology
| Application Area | Rationale for Using this compound | Potential Research Focus |
| Fluorescent Probes | Morpholine moiety for lysosomal targeting; primary amine for fluorophore conjugation. | Development of probes for lysosomal imaging, pH sensing in organelles. |
| Bioconjugation | Reactive primary amine for covalent attachment to biomolecules. | Synthesis of linkers for antibody-drug conjugates, protein modification reagents. |
| Bioactive Molecule Synthesis | Morpholine as a privileged scaffold in medicinal chemistry. | Exploration of derivatives for various therapeutic targets. |
Advancements in Green Chemistry and Sustainable Synthesis of Morpholine Derivatives
The synthesis of morpholines has traditionally relied on methods that are often inefficient and generate significant waste. chemrxiv.org However, there is a growing emphasis on the development of green and sustainable synthetic methodologies in the chemical industry. Recent research has focused on creating more environmentally friendly routes to morpholine and its derivatives.
Another avenue of exploration is the use of chemoenzymatic and biocatalytic methods. rsc.org These approaches leverage the high selectivity and mild reaction conditions of enzymes to produce chiral morpholine derivatives with high enantiomeric purity. While specific biocatalytic routes to this compound have not yet been extensively reported, the principles of chemoenzymatic synthesis could be applied to develop sustainable pathways to this and other substituted morpholines. rsc.org This could involve the use of enzymes for key bond-forming steps or for the resolution of racemic mixtures.
Furthermore, the utilization of renewable feedstocks is a cornerstone of green chemistry. osti.govmdpi.com Future research could focus on developing catalytic processes to convert bio-derived platform molecules into morpholine precursors, thereby reducing the reliance on fossil fuels. The catalytic upgrading of biomass-derived feedstocks is an active area of research that could eventually lead to sustainable routes for the production of a wide range of valuable chemicals, including this compound. osti.govmdpi.com
Table 3: Comparison of Synthetic Strategies for Morpholine Derivatives
| Synthetic Strategy | Key Features | Advantages |
| Traditional Annulation | Multi-step process often involving hazardous reagents (e.g., chloroacetyl chloride) and metal hydride reductions. | Well-established methodology. |
| Green Monoalkylation | One or two-step, redox-neutral protocol using reagents like ethylene (B1197577) sulfate. | Higher efficiency, reduced waste, avoids hazardous reagents. chemrxiv.org |
| Chemoenzymatic Synthesis | Utilizes enzymes for key transformations, often providing high stereoselectivity. | Mild reaction conditions, high selectivity, access to chiral products. rsc.org |
| Bio-based Feedstock Conversion | Catalytic upgrading of renewable resources to produce morpholine precursors. | Reduced reliance on fossil fuels, potential for a more sustainable chemical industry. osti.govmdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Aminomethyl)morpholine, and how can reaction conditions be optimized for yield?
- Methodology : A common approach involves reductive amination or nucleophilic substitution. For example, morpholine derivatives can react with aldehydes under mild conditions (e.g., benzaldehyde at room temperature for 15 minutes) to form products with moderate to good yields. Optimization includes adjusting reaction time, temperature, and catalyst loading. Analytical techniques like TLC and GC-MS should monitor reaction progress .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use NMR (e.g., H and C) to confirm the amine and morpholine ring protons. Mass spectrometry (MS) verifies molecular weight (130.19 g/mol), while HPLC assesses purity (>99%). Physical properties like density (0.992 g/mL) and refractive index can validate consistency with literature .
Q. What are the key applications of this compound in biomedical research?
- Methodology : Its primary use is as a lysosome-targeting moiety in drug conjugates. Researchers can functionalize it via its amine group to link therapeutic agents, followed by validation using fluorescence microscopy or subcellular fractionation assays. Stability studies in lysosomal pH (4.5–5.5) are critical .
Advanced Research Questions
Q. How do discrepancies in reported physicochemical properties (e.g., melting point, solubility) arise, and how can they be resolved?
- Methodology : Contradictions often stem from impurities or measurement protocols. For example, purity levels (<98% vs. >99%) significantly affect melting points. Standardize measurements using calibrated instruments (DSC for mp, Karl Fischer titration for water content) and report statistical precision (e.g., ±0.1°C) as per guidelines .
Q. What strategies enhance diastereoselectivity in reactions involving this compound derivatives?
- Methodology : Chiral auxiliaries or catalysts (e.g., L-proline) can improve stereochemical outcomes. For instance, α,β-difunctionalization of morpholine derivatives with aromatic aldehydes achieved >90% diastereoselectivity under redox-neutral conditions. Monitor stereochemistry via chiral HPLC or X-ray crystallography .
Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?
- Methodology : Density Functional Theory (DFT) calculates electron density distributions at the amine and morpholine ring. Tools like Gaussian or ORCA simulate transition states for nucleophilic attacks. Validate predictions with kinetic studies (e.g., Arrhenius plots) and compare with experimental yields .
Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be mitigated?
- Methodology : Matrix interference in plasma or tissue homogenates requires solid-phase extraction (SPE) or derivatization (e.g., dansyl chloride for fluorescence detection). LC-MS/MS with isotopically labeled internal standards (e.g., C-2-(Aminomethyl)morpholine) improves accuracy. Validate recovery rates (≥85%) and limits of detection (LOD < 1 ng/mL) .
Data Management & Reproducibility
Q. How should researchers document experimental parameters to ensure reproducibility?
- Methodology : Adopt the metric system (e.g., mL, mM) and report numerical precision (e.g., 130.19 g/mol ±0.01). Include detailed synthetic protocols (solvent ratios, stirring rates) and raw data in supplementary materials. Use version-controlled electronic lab notebooks (ELNs) for traceability .
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across studies?
- Methodology : Meta-analysis with fixed/random-effects models aggregates data from multiple studies. Assess heterogeneity via Cochran’s Q-test and I statistics. For in-house data, use ANOVA with post-hoc tests (Tukey’s HSD) to compare experimental groups. Always specify significance thresholds (e.g., p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
